molecular formula C15H18N2O2 B13214106 2-(Piperidin-1-ylmethyl)-1H-indole-3-carboxylic acid

2-(Piperidin-1-ylmethyl)-1H-indole-3-carboxylic acid

Cat. No.: B13214106
M. Wt: 258.32 g/mol
InChI Key: FGRICVCXBFSBRE-UHFFFAOYSA-N
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Description

2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid is a compound that features both piperidine and indole moieties. Piperidine is a six-membered heterocyclic amine, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid typically involves the reaction of indole-3-carboxylic acid with piperidine in the presence of a suitable catalyst. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid is unique due to the combination of the piperidine and indole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c18-15(19)14-11-6-2-3-7-12(11)16-13(14)10-17-8-4-1-5-9-17/h2-3,6-7,16H,1,4-5,8-10H2,(H,18,19)

InChI Key

FGRICVCXBFSBRE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C3=CC=CC=C3N2)C(=O)O

Origin of Product

United States

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